molecular formula C19H21N3O4 B500359 7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 878722-43-1

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B500359
CAS No.: 878722-43-1
M. Wt: 355.4g/mol
InChI Key: XNVXILALCIJAQJ-UHFFFAOYSA-N
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Description

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a hydroxypropoxy group, and a dihydrocyclopenta[c]chromenone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting with the preparation of the triazole ring and the chromenone core. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chromenone core is often prepared via a cyclization reaction of salicylaldehyde derivatives with suitable diketones.

The final step involves the coupling of the triazole ring with the chromenone core through a hydroxypropoxy linker. This step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution on the triazole ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The triazole ring and hydroxypropoxy group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: Similar in structure but with variations in functional groups.

    7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methoxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: Contains a methoxy group instead of a hydroxy group.

    7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethoxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: Contains an ethoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropoxy linker enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-11-20-12(2)22(21-11)9-13(23)10-25-14-6-7-16-15-4-3-5-17(15)19(24)26-18(16)8-14/h6-8,13,23H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVXILALCIJAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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